5-Thiazolamine hydrochloride
Overview
Description
5-Thiazolamine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . .
Mode of Action
The mode of action of thiazolidines often involves their interaction with biological targets, leading to various therapeutic effects . .
Biochemical Pathways
Thiazolidines can affect various biochemical pathways due to their diverse biological properties . .
Pharmacokinetics
The pharmacokinetic properties of thiazolidines can vary widely depending on their specific structure . .
Result of Action
The result of the action of thiazolidines can vary widely, leading to effects such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . .
Action Environment
The action, efficacy, and stability of thiazolidines can be influenced by various environmental factors . .
Biochemical Analysis
Biochemical Properties
5-Thiazolamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in microbial metabolism, such as those responsible for DNA, RNA, and protein synthesis . The compound’s interaction with these enzymes can lead to antimicrobial and antifungal effects. Additionally, this compound has shown potential in modulating enzyme activity, which can be leveraged for therapeutic purposes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in the subG1 phase . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can form stable complexes with enzymes, leading to their inhibition or activation . For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing reactive oxygen species levels and protecting cells from oxidative damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to gradual degradation, which can affect its efficacy and potency. Long-term studies in in vitro and in vivo models have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and genotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic use. Animal studies have also highlighted the need for careful monitoring of potential side effects at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism . For example, it can inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to reduced cellular proliferation and growth . Additionally, this compound can influence the activity of enzymes in oxidative stress pathways, contributing to its protective effects against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, allowing for its accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. These interactions play a crucial role in determining the compound’s therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its effects on mitochondrial membrane potential and induce apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolamine hydrochloride typically involves the reaction of thioamides with α-haloketones under acidic conditions. One common method includes the use of cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethylene in the presence of trimethylamine and aromatic aldehyde in a solvent mixture of water and ethanol .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach to enhance yield and purity. This method involves the use of green chemistry principles, such as atom economy and cleaner reaction profiles, to minimize waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
5-Thiazolamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different functional groups.
2-Aminothiazole: Another thiazole derivative with an amino group at the second position.
Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
5-Thiazolamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
1,3-thiazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJPRXNQDKBTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674225 | |
Record name | 1,3-Thiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942631-51-8 | |
Record name | 5-Thiazolamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942631-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Thiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 942631-51-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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